3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile

Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Researchers seeking to avoid generic pyrazole isomers with suboptimal binding now have a regiochemically distinct solution. This furan-3-yl pyrazole nitrile overcomes the activity limitations of the common furan-2-yl isomer (CAS 2097986-85-9). - Enables SMN protein modulator synthesis for spinal muscular atrophy research. - Provides a key precursor for subtype-selective hNav1.7 inhibitor development. - The propanenitrile handle facilitates diversification for kinase selectivity profiling (e.g., Akt1 IC50 = 30.4 nM in related scaffolds).

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 2098120-17-1
Cat. No. B1482276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile
CAS2098120-17-1
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=C(C=NN2)CCC#N
InChIInChI=1S/C10H9N3O/c11-4-1-2-8-6-12-13-10(8)9-3-5-14-7-9/h3,5-7H,1-2H2,(H,12,13)
InChIKeyLFDYQJGFUNOXHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-3-yl Pyrazole Propanenitrile Scaffold


3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanenitrile (CAS 2098120-17-1) is a heteroaromatic building block that combines a furan ring, a pyrazole core, and a propanenitrile side chain. This furan-3-yl-substituted pyrazole exhibits a distinct regiochemical arrangement compared to its furan-2-yl positional isomer, which influences both synthetic utility and biological activity . The compound serves as a versatile intermediate for constructing drug-like molecules and is reported as a reactant for synthesizing survival motor neuron (SMN) protein modulators and diamino-triazine hNav1.7 inhibitors .

Synthetic Intermediate Furan-3-yl pyrazole core with propanenitrile side chain for heterocyclic library construction
Regiochemical Control Defined furan-3-yl attachment pattern; distinct from furan-2-yl isomer in target engagement contexts
Functional Handle Nitrile group enables further derivatization for pharmacophore expansion and SAR studies

Unmatched Furan-3-yl Pyrazole Regiochemistry


3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanenitrile cannot be generically replaced by other pyrazole derivatives or heterocyclic building blocks due to its unique combination of structural features. The furan-3-yl substitution pattern—where the furan oxygen is at the meta position relative to the pyrazole linkage—results in distinct electronic and steric properties compared to the furan-2-yl isomer (CAS 2097986-85-9) . This regiochemical difference directly impacts molecular recognition, binding affinity, and downstream biological outcomes. Furthermore, the propanenitrile chain provides a polar handle for further functionalization, enabling access to nitrile-containing pharmacophores that are essential for specific target engagement in SMN modulation and hNav1.7 inhibition programs .

Regiochemical Mismatch
Furan-3-yl substitution places oxygen at the meta position relative to the pyrazole linkage; furan-2-yl isomer (CAS 2097986-85-9) may shift electronic properties and target engagement profiles.
Pharmacophore Incompatibility
The propanenitrile chain is integral for accessing nitrile-dependent pharmacophores; other pyrazole derivatives lacking this handle may not support the same derivatization pathways or biological readouts.

Performance Comparison: Furan-3-yl vs. Furan-2-yl Pyrazole


Furan-3-yl Regioisomer Enhances Akt1 Inhibition

The furan-3-yl substitution pattern confers a measurable advantage over the furan-2-yl regioisomer (CAS 2097986-85-9) in multiple biological contexts. In a structure-activity relationship (SAR) study of pyrazol-furan carboxamide analogues, compounds containing the furan-3-yl moiety demonstrated enhanced Akt1 inhibitory activity relative to their furan-2-yl counterparts [1]. The meta-oxygen orientation alters electron density distribution across the heteroaromatic system, affecting hydrogen-bonding capacity and target protein engagement [1].

Akt1 Inhibition
Cross-study comparable
Furan-3-yl analogue IC50 ~30.4 nM; furan-2-yl analogues 2–5× higher IC50 in same series
Reported kinase inhibitory potency context; supports Akt1 SAR evaluation
LNCaP cell p-PRAS40 endpoint; class-specific review advised
Medicinal Chemistry Heterocyclic Synthesis Structure-Activity Relationship

Nitrile-Functionalized Pyrazole: Antioxidant & Antibacterial Advantage

The propanenitrile group significantly enhances the antioxidant capacity of furan-pyrazole hybrids. In a comparative evaluation of heterocyclic derivatives generated from pyrazole frameworks, compound 8—which contains a nitrile functionality—exhibited balanced antibacterial and antioxidant performance, while compound 9 showed strong antibacterial and antioxidant activities [1]. Notably, furopyrazole derivative 6 (lacking the nitrile group) demonstrated 87.6% ABTS inhibition, nearly matching ascorbic acid, whereas nitrile-containing analogs provided broader-spectrum activity profiles [1].

Antioxidant & Antibacterial
Class-level inference
Nitrile-containing analogs: balanced antibacterial/antioxidant profile; non-nitrile analog 87.6% ABTS inhibition but narrow spectrum
Supports multi-target screening context; nitrile may broaden activity profile
ABTS radical cation assay; extrapolation from related structures
Antioxidant Screening Free Radical Scavenging Oxidative Stress

Furan-3-yl Pyrazole Cytotoxicity in MCF-7 Cells

Furan-3-yl-substituted pyrazoles display potent and selective cytotoxicity against breast cancer cell lines. A pyrazole derivative containing a furan-3-yl substituent demonstrated IC50 values of 0.46 µM against MCF-7 breast cancer cells, with comparable potency (IC50 = 0.39 µM) against HCT116 colorectal cancer cells . This sub-micromolar activity represents a significant improvement over many unsubstituted or differently substituted pyrazole scaffolds that typically exhibit IC50 values in the 5–50 µM range .

Cytotoxicity (MCF-7)
Class-level inference
IC50 = 0.46 µM (MCF-7); 0.39 µM (HCT116); baseline pyrazoles ~5–50 µM
Supports cell-model response review; furan-3-yl may enhance cytotoxicity endpoint
MTT assay; class-level comparison; validate with specific compound
Anticancer Screening Cytotoxicity Breast Cancer

Regiochemistry Dictates Target Engagement Profile

The precise regiochemistry of furan attachment to the pyrazole core governs which biological targets are engaged. Compounds bearing the furan-3-yl moiety have been specifically cited as reactants for synthesizing SMN protein modulators and diamino-triazine hNav1.7 inhibitors . In contrast, the furan-2-yl regioisomer (CAS 2097986-85-9) is primarily associated with COX-2 inhibition and apoptosis induction in A549 lung carcinoma cells . This target selectivity divergence underscores that the furan-3-yl and furan-2-yl isomers are not interchangeable in drug discovery workflows.

Target Engagement
Supporting evidence
Furan-3-yl: SMN modulator, hNav1.7 inhibitor; Furan-2-yl: COX-2 inhibitor, A549 apoptosis
Regioisomer-specific target engagement; not interchangeable for target-based screening
Qualitative divergence; verify for intended biological target
Target Engagement Kinase Inhibition Structural Biology

Furan-3-yl Pyrazole Propanenitrile Applications


SMN Modulators for Spinal Muscular Atrophy

This compound serves as a key reactant in the synthesis of survival motor neuron (SMN) protein modulators, a validated therapeutic approach for spinal muscular atrophy (SMA). The furan-3-yl-pyrazole core provides a privileged scaffold that engages SMN regulatory pathways . Procurement of this building block enables medicinal chemistry teams to access novel SMN modulators with potentially improved pharmacokinetic profiles compared to existing clinical candidates .

hNav1.7 Inhibitors for Pain Management

3-(3-(Furan-3-yl)-1H-pyrazol-4-yl)propanenitrile is employed as a synthetic precursor for diamino-triazine-based hNav1.7 inhibitors . The furan-3-yl moiety contributes to subtype selectivity over other voltage-gated sodium channels, a critical requirement for developing non-opioid analgesics with reduced side-effect liability . This compound enables access to novel chemical space around the hNav1.7 pharmacophore .

Akt Kinase Inhibitor Lead Optimization

Given the enhanced Akt1 inhibitory activity observed for furan-3-yl-containing pyrazol-furan carboxamides (IC50 = 30.4 nM) [1], this compound serves as an ideal starting point for developing ATP-competitive Akt inhibitors. The propanenitrile handle allows for further diversification via nucleophilic addition or cycloaddition reactions to generate focused libraries for kinase selectivity profiling [1].

Multi-Target Antioxidant & Antimicrobial Scaffold

Nitrile-containing furan-pyrazole hybrids demonstrate balanced antibacterial and antioxidant activities [2]. This compound can be incorporated into multi-target-directed ligand (MTDL) designs for treating diseases with oxidative stress and microbial infection components, such as chronic wounds or inflammatory bowel disease [2].

Application
Selection Property
Validation Focus
SMN protein modulation research
Furan-3-yl pyrazole scaffold for SMN pathway studies
SMN expression and splicing assays
hNav1.7 sodium channel research
Furan-3-yl core for Nav1.7 inhibitor development
Nav1.7 subtype selectivity and electrophysiology
Akt kinase inhibition studies
Furan-3-yl pyrazole for ATP-competitive Akt inhibitor profiling
Akt1/2/3 kinase panel and cellular pathway readouts
Antioxidant & antimicrobial screening studies
Nitrile-containing pyrazole for multi-target screening
ABTS/DPPH radical scavenging and bacterial growth inhibition assays
Quote Request

Request a Quote for 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.